molecular formula C21H21NO4S B10886440 (5E)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione

(5E)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione

Katalognummer: B10886440
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: OZLPVXNJSKVHOJ-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((E)-1-{3-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE is a complex organic compound with a unique structure that includes a thiazolane ring, an ethoxy group, and a methylbenzyl group

Vorbereitungsmethoden

The synthesis of 5-((E)-1-{3-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE typically involves multiple steps. The synthetic route often starts with the preparation of the thiazolane ring, followed by the introduction of the ethoxy and methylbenzyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methylbenzyl groups can be substituted with other functional groups using appropriate reagents and conditions.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-((E)-1-{3-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-((E)-1-{3-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-((E)-1-{3-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-1,3-THIAZOLANE-2,4-DIONE include other thiazolane derivatives with different substituents These compounds may have similar structures but differ in their chemical and biological properties

Eigenschaften

Molekularformel

C21H21NO4S

Molekulargewicht

383.5 g/mol

IUPAC-Name

(5E)-5-[[3-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H21NO4S/c1-4-25-18-11-15(12-19-20(23)22(3)21(24)27-19)8-9-17(18)26-13-16-7-5-6-14(2)10-16/h5-12H,4,13H2,1-3H3/b19-12+

InChI-Schlüssel

OZLPVXNJSKVHOJ-XDHOZWIPSA-N

Isomerische SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)C)OCC3=CC=CC(=C3)C

Kanonische SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C)OCC3=CC=CC(=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.